1-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O2S/c1-20-12(14(16,17)18)19-22(13(20)24)8-4-6-21(7-5-8)11(23)9-2-3-10(15)25-9/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSLVIKFRMULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a chlorothiophene moiety, a piperidine ring, and a triazole framework, which may interact with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the triazole ring is significant as it is known for its ability to form hydrogen bonds and coordinate with metal ions, potentially influencing enzyme activity. This compound may inhibit certain enzymes by occupying their active sites, thus preventing substrate binding and subsequent catalytic action.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The chlorothiophene and piperidine components are known to enhance the antimicrobial efficacy against various bacterial strains. For example, studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Triazole derivatives have been studied for their ability to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation.
Antitumor Activity
Preliminary studies suggest that compounds with similar structural features may possess antitumor properties. The trifluoromethyl group is often associated with increased biological activity and selectivity towards tumor cells. In vitro assays have indicated that related compounds can induce apoptosis in cancer cell lines.
Case Studies
Several studies highlight the biological activity of compounds structurally related to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives against Xanthomonas axonopodis and Ralstonia solanacearum. The findings indicated that modifications in the piperidine structure significantly enhance antimicrobial potency .
- Anti-inflammatory Effects : Research on triazole derivatives demonstrated their ability to inhibit inflammatory responses in cellular models. Compounds similar to our target showed reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
- Antitumor Activity : A series of imidazolidine derivatives were tested for their cytotoxic effects on cancer cell lines. Results indicated that certain substitutions led to enhanced apoptosis rates, suggesting a promising avenue for further development .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(pyridin-3-yl)-1H-imidazole | Imidazole ring with chlorine substitution | Antimicrobial |
| Piperidine derivatives | Various substituents on piperidine | Analgesic properties |
| Trifluoromethyl-substituted imidazolines | Trifluoromethyl group attached | Antitumor activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity can be inferred through comparisons with structurally related triazolones and piperidine-containing derivatives. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Antifungal Triazolones
The compound in shares the triazolone core but replaces the piperidine-thiophene group with a difluorophenyl-hydroxypropyl chain. Its antifungal activity stems from CYP51 inhibition, a common target for azole antifungals . The target compound’s 5-chlorothiophene moiety may enhance membrane penetration, while the trifluoromethyl group could improve metabolic stability compared to non-fluorinated analogs.
Piperidine-Linked Triazolones
Compounds in and incorporate piperidine or thiophene groups but differ in substitution patterns. For example, 5-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol () shows antimicrobial activity, suggesting that the piperidine-thiophene combination in the target compound could optimize binding to microbial targets . The thiophene ring’s sulfur atom may facilitate π-π stacking or hydrophobic interactions absent in phenyl-substituted analogs.
Physicochemical Properties
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, extending half-life in biological systems .
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis typically involves sequential steps:
- Piperidine functionalization : Introduction of the 5-chlorothiophene-2-carbonyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Triazole ring formation : Cyclization of precursor hydrazides or carbodiimides under basic conditions (e.g., KOH/EtOH) at 60–80°C .
- Trifluoromethyl group incorporation : Achieved via halogen exchange (e.g., using CF₃I) or nucleophilic substitution with Cu-mediated catalysis . Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of intermediates. Impurities like unreacted piperidine derivatives are common and must be removed via column chromatography .
Q. How is the compound’s structural integrity validated post-synthesis?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C3, chlorothiophene at piperidine-N) .
- HPLC-MS : Verifies purity (>95%) and molecular weight (expected ~450–460 g/mol) .
- X-ray crystallography : Resolves spatial arrangement of the triazole-piperidine-thiophene scaffold, critical for structure-activity studies .
Q. What are the compound’s key physicochemical properties relevant to experimental design?
- Solubility : Limited in aqueous buffers (logP ~3.5); use DMSO or ethanol for stock solutions .
- Stability : Susceptible to hydrolysis at high pH (>9); store at –20°C under inert atmosphere .
- Thermal stability : Decomposes above 200°C (DSC/TGA data) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products during trifluoromethylation?
- Catalyst screening : Cu(I) catalysts (e.g., CuBr) reduce byproducts like des-trifluoromethyl analogs compared to non-catalytic methods .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce dimerization .
- In-situ monitoring : Use FTIR to track CF₃ group incorporation and halt reactions at ~85% conversion to minimize degradation .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Models binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina; prioritize poses with ΔG < –8 kcal/mol .
- MD simulations : Assess stability of the triazole-thiophene motif in lipid bilayers (e.g., for membrane permeability studies) .
- QSAR analysis : Correlate substituent electronegativity (e.g., Cl in thiophene) with inhibitory activity against kinases .
Q. How do pH and temperature affect the compound’s stability in biological assays?
- pH-dependent degradation : At pH 7.4 (physiological), <5% degradation over 24 hours; at pH 9.0, >30% degradation via piperidine ring hydrolysis .
- Thermal stress : Incubation at 37°C in serum shows 80% stability over 48 hours, but >50% loss at 50°C due to thiophene decarboxylation . Mitigation : Add antioxidants (e.g., BHT) to buffers and use fresh stock solutions .
Q. How to resolve contradictions in reported biological activity data for triazole derivatives?
- Assay standardization : Discrepancies in IC50 values (e.g., kinase inhibition) may arise from varying ATP concentrations; use fixed [ATP] = 1 mM .
- Metabolite screening : LC-MS/MS identifies active metabolites (e.g., oxidized thiophene derivatives) that may contribute to off-target effects .
- Control experiments : Include parent piperidine analogs to isolate the triazole moiety’s contribution to activity .
Methodological Recommendations
- Synthetic protocols : Prioritize stepwise purification after each reaction stage to avoid cumulative impurities .
- Analytical workflows : Combine NMR (for structural validation) with HRMS (for exact mass confirmation) .
- Biological assays : Pre-incubate the compound with liver microsomes to assess metabolic stability before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
